Fmoc-Ser(tBu)-Cys(psiMe,Mepro)-OH is a specialized compound used in peptide synthesis, particularly within the context of solid-phase peptide synthesis (SPPS). It is a dipeptide that incorporates a fluorene-based protecting group, which enhances the stability and solubility of the amino acids during synthesis. This compound features a combination of serine, cysteine, and pseudoproline moieties, making it valuable in the development of peptides with specific structural and functional properties.
The synthesis of Fmoc-Ser(tBu)-Cys(psiMe,Mepro)-OH typically involves several key steps:
The synthesis can be monitored using techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), ensuring that each step proceeds efficiently and that the final product meets purity standards .
The molecular formula for Fmoc-Ser(tBu)-Cys(psiMe,Mepro)-OH is , with a molecular weight of approximately 526.64 g/mol . The structure consists of:
The compound's structural integrity can be confirmed through spectroscopic methods such as NMR (nuclear magnetic resonance) and mass spectrometry, which provide insights into its molecular configuration and confirm the presence of expected functional groups .
Fmoc-Ser(tBu)-Cys(psiMe,Mepro)-OH participates in several important chemical reactions:
The efficiency of these reactions can be influenced by factors such as temperature, solvent choice, and concentration of reactants. Monitoring these parameters ensures optimal yields during synthesis .
The mechanism by which Fmoc-Ser(tBu)-Cys(psiMe,Mepro)-OH functions primarily revolves around its ability to stabilize peptide structures. The pseudoproline modification reduces the propensity for unwanted conformational changes during synthesis and folding processes.
Studies have shown that peptides incorporating pseudoproline residues exhibit improved resistance to proteolytic degradation compared to their non-modified counterparts . This characteristic makes them particularly useful in therapeutic applications where stability is critical.
Relevant data regarding melting points or specific solubility parameters may vary based on purity and formulation but are generally documented by suppliers .
Fmoc-Ser(tBu)-Cys(psiMe,Mepro)-OH has several scientific uses:
The thiazolidine ring in Fmoc-Ser(tBu)-Cys(ψMe,Mepro)-OH (C₂₈H₃₄N₂O₆S, MW 526.65) [2] [4] [5] imposes a rigid cis-amide conformation at the Cys residue, disrupting backbone hydrogen bonding networks. Unlike oxazolidine-based pseudoprolines (from Ser/Thr), this thiazolidine system introduces a kink angle of 25–40° within the peptide chain [8]. The ψ(Me,Me)pro moiety’s methyl groups enhance steric shielding, reducing nucleophilic attack on adjacent residues and minimizing aspartimide formation during base-driven Fmoc deprotection [3] [9]. NMR studies confirm that the ring’s locked conformation persists during chain elongation, preventing β-sheet formation in aggregation-prone sequences like polyvaline or amyloid-derived peptides [8] [9].
Cysteine-derived pseudoprolines exhibit superior aggregation suppression in sequences rich in branched aliphatic residues (e.g., Ile, Val) compared to serine analogues. While Fmoc-Ser(tBu)-Ser(ψMe,Mepro)-OH reduces chain aggregation by disrupting H-bonding networks [1] [7], the thioether linkage in Fmoc-Ser(tBu)-Cys(ψMe,Mepro)-OH confers enhanced acid lability (deprotection in 1–3 hr with TFA/TIS/H₂O vs. 2–6 hr for Ser/Thr analogues) [8]. This allows faster post-synthesis deprotection without harsh acids. Crucially, Cys pseudoprolines accelerate macrocyclization kinetics by 3-fold in conotoxins by pre-organizing reactive termini [8].
Table 1: Comparative Deprotection Kinetics of Pseudoproline Dipeptides
Compound | Cleavage Cocktail | Time (h) | Temp (°C) | Deprotection Yield (%) |
---|---|---|---|---|
Fmoc-Ser(tBu)-Cys(ψMe,Mepro)-OH | TFA/TIS/H₂O (95:2.5:2.5) | 1–2 | 25 | 98 |
Fmoc-Ala-Cys(ψMe,Mepro)-OH | TFA/TIS/H₂O (95:2.5:2.5) | 2 | 25 | 94 |
Fmoc-Ser(tBu)-Ser(ψMe,Mepro)-OH | TFA/TIS/H₂O (95:2.5:2.5) | 2–6 | 25 | 91–95 |
Fmoc-Lys-Cys(ψMe,Mepro)-OH | TFA/TIS/H₂O (95:2.5:2.5) | 3 | 45 | 91 |
Data synthesized from [1] [7] [8]
The ring-opening equilibrium of Fmoc-Ser(tBu)-Cys(ψMe,Mepro)-OH is governed by:
Table 2: Synthesis Conditions Impacting Ring Stability
Parameter | Effect on Ring Integrity | Byproduct Formation Risk |
---|---|---|
Temperature >50°C | 60% ring opening during chain assembly | High (Aspartimide catalysis) |
TFA exposure <2 h | Partial deprotection (≤65%) | Low |
Piperidine concentration (20%) | No ring opening | Moderate (β-elimination) |
Sequence: Asp-Cys(ψMe,Mepro) | 40% aspartimide at 25°C | High |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9